molecular formula C22H22N2O5S2 B2767105 3,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-84-8

3,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2767105
CAS No.: 898413-84-8
M. Wt: 458.55
InChI Key: IXGRTGPZLOSFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties Research on synthetic pathways and chemical properties of related compounds highlights the diverse methods used to synthesize complex molecules and their potential applications in medicinal chemistry. For instance, the study on the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety explores Michael addition reactions and subsequent transformations leading to various derivatives (Abdallah, Hassaneen, & Abdelhadi, 2009). Such synthetic strategies are crucial for creating novel compounds with potential therapeutic applications.

Biological Activities and Pharmacological Applications Investigations into the biological activities and pharmacological applications of related compounds are essential for drug discovery and development. The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the potential of these compounds in addressing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such studies are vital for identifying new therapeutic agents.

Neuropharmacological Studies Research on non-competitive AMPA receptor antagonists and their effects in animal models of epilepsy provides insights into the role of specific neurotransmission pathways in absence epilepsies. The study by Citraro et al. (2006) demonstrates the potential of AMPA receptor antagonists in reducing epileptic activities, suggesting avenues for therapeutic intervention in epilepsy (Citraro et al., 2006).

Receptor Binding Studies Investigations into the binding affinities of compounds to specific receptors can inform drug design and pharmacological profiling. For example, the study on sigma-2 receptor probes highlights the importance of understanding receptor-ligand interactions for developing diagnostic and therapeutic tools (Xu et al., 2005).

Properties

IUPAC Name

3,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-18-11-16(12-19(14-18)29-2)22(25)23-17-8-7-15-5-3-9-24(20(15)13-17)31(26,27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGRTGPZLOSFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.